molecular formula C20H24N2O5 B238783 N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B238783
M. Wt: 372.4 g/mol
InChI Key: YBCHLXTURUCTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C21H27NO5. This compound is also known as BTB-TM and has been widely used in scientific research. The compound is structurally similar to other benzamides, such as metoclopramide, which is a drug used to treat nausea and vomiting. However, BTB-TM has a different mechanism of action and is used for research purposes.

Mechanism Of Action

BTB-TM acts as a selective antagonist of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is involved in various physiological processes, including movement, motivation, and reward. By blocking the dopamine D2 receptor, BTB-TM can modulate dopamine signaling in the brain.

Biochemical And Physiological Effects

BTB-TM has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to modulate dopamine signaling in the brain, which can affect behavior and cognition.

Advantages And Limitations For Lab Experiments

One advantage of using BTB-TM in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BTB-TM is its relatively low potency compared to other dopamine D2 receptor antagonists. This can make it more difficult to achieve desired effects in experiments.

Future Directions

There are several future directions for research involving BTB-TM. One area of research is the development of more potent dopamine D2 receptor antagonists based on the structure of BTB-TM. Another area of research is the use of BTB-TM in combination with other compounds to enhance its anticancer properties. Additionally, BTB-TM could be used in studies to investigate the role of dopamine signaling in various neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide is a compound with various scientific research applications. Its selectivity for the dopamine D2 receptor makes it a valuable tool for studying dopamine signaling in the brain. While there are limitations to its use, there are several future directions for research involving this compound.

Synthesis Methods

The synthesis of BTB-TM involves the reaction of 3,4,5-trimethoxybenzoic acid with butyryl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide.

Scientific Research Applications

BTB-TM has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. In neuroscience research, BTB-TM has been used to study the role of dopamine receptors in the brain. The compound has also been used in drug discovery to identify new compounds that can interact with dopamine receptors.

properties

Product Name

N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H24N2O5/c1-5-7-18(23)21-14-8-6-9-15(12-14)22-20(24)13-10-16(25-2)19(27-4)17(11-13)26-3/h6,8-12H,5,7H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

YBCHLXTURUCTPR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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